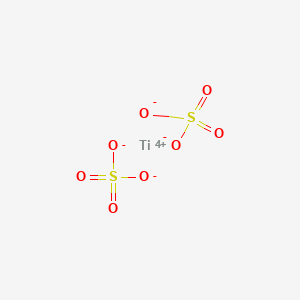

Titanium disulfate

Descripción general

Descripción

Titanium disulfate (Ti(SO₄)₂), also known as titanium(IV) sulfate, is an inorganic compound characterized by its green solid form or colorless/mauve-tinted aqueous solutions (15–20% concentration) . It is industrially utilized as a flame retardant for textiles, a modifier for pigments (e.g., chrome yellow), and a component in laundry detergents . Its synthesis often involves reactions of titanium precursors with sulfuric acid or sulfating agents, as demonstrated in the production of titanium-based dyes for LCD color filters .

Mecanismo De Acción

Target of Action

Titanium(IV) sulfate, also known as Titanium disulfate, primarily targets the formation of titanium dioxide . It is used in various applications, including the synthesis of precursors consisting of nanosized particles . The compound’s primary targets are the processes that lead to the formation of titanium dioxide .

Mode of Action

The mode of action of Titanium(IV) sulfate involves structural transformations of the titanium(IV) sulfate complexes . These complexes undergo conversion into hydroxo(oxo) complexes, followed by the association of these complexes and the growth of the association species up to the size of colloidal particles . This behavior is practically independent of the composition of the initial solution .

Biochemical Pathways

The biochemical pathways affected by Titanium(IV) sulfate primarily involve the hydrolysis stages of the compound . The rates of these stages can vary, leading to differences in the particle size of the resulting solid phase . By regulating the thermal treatment conditions for titanium(IV) solutions, it is possible to synthesize precursors consisting of nanosized particles .

Pharmacokinetics

It is known that the compound is moderately water and acid soluble . This solubility can impact the bioavailability of the compound, influencing how it is absorbed and distributed within a system .

Result of Action

The primary result of the action of Titanium(IV) sulfate is the formation of titanium dioxide . This compound has a wide range of applications, including use as a pigment in paints, sunscreen, and food coloring . The ability to control the formation of titanium dioxide allows for the production of this compound with preset properties .

Action Environment

The action of Titanium(IV) sulfate can be influenced by various environmental factors. For instance, the temperature can affect the viscosity and stability of titanium(IV) sulfate solutions . Additionally, the compound’s action can be influenced by the composition of the initial solution . Understanding these environmental factors can help in controlling the action, efficacy, and stability of Titanium(IV) sulfate .

Análisis Bioquímico

Biochemical Properties

It is known that Titanium(IV) sulfate is soluble in dilute hydrochloric acid or sulfuric acid, giving violet solutions

Cellular Effects

Some studies have suggested that Titanium(IV) complexes may have antimicrobial properties

Molecular Mechanism

It is known that the structural transformations of the Titanium(IV) sulfate complexes include their conversion into hydroxo (oxo) complexes

Temporal Effects in Laboratory Settings

It is known that the viscosity and stability of Titanium(IV) sulfate solutions can be affected by temperature

Actividad Biológica

Titanium disulfate (TiS₂) is a compound of increasing interest in various fields, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, interactions with biological systems, and implications for biomedical applications.

Overview of this compound

This compound is a layered transition metal dichalcogenide that exhibits unique physical and chemical properties. It is primarily studied for its potential applications in catalysis, electronics, and biomedicine. The compound can be synthesized through various methods, including thermal decomposition and chemical vapor deposition.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that titanium compounds, including TiS₂, exhibit significant inhibitory effects against various bacterial strains.

- Mechanism of Action : The antimicrobial activity is believed to stem from the ability of titanium species to interfere with bacterial metabolism and motility. For instance, studies have shown that titanyl sulfate can inhibit the growth of Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa by disrupting their proteolytic enzymes and metabolic pathways .

-

Case Studies :

- In an experiment involving mice, those fed with titanyl oxalate showed a 50% reduction in intestinal bacterial count, suggesting a bacteriostatic effect that may be linked to the compound's acidification during digestion .

- Another study demonstrated that titanyl sulfate reduced the motility of bacteria, which is closely associated with their virulence factors .

Cytotoxicity and Biocompatibility

While this compound shows promising antimicrobial activity, its cytotoxic effects on human cells are also a critical area of investigation.

- Cytotoxicity Studies : Research has indicated that certain titanium compounds exhibit low toxicity towards human cells. For example, titanyl complexes displayed minimal cytotoxicity while effectively inhibiting pathogenic bacteria .

- Biocompatibility : The biocompatibility of titanium-based materials is crucial for their application in medical implants and devices. Studies have shown that modifications to titanium surfaces can enhance cell adhesion and proliferation, which is essential for successful integration into biological systems .

Data Table: Biological Activity Summary

In Vivo Studies

In vivo studies using animal models have provided insights into the biological effects of this compound:

- Weight Gain in Mice : Mice fed with diets containing titanyl oxalate exhibited increased lean mass compared to control groups, indicating potential metabolic benefits alongside antimicrobial effects .

In Vitro Studies

In vitro experiments have further elucidated the interactions between this compound and various cell types:

Aplicaciones Científicas De Investigación

Water Treatment

Titanium disulfate has been investigated for its potential as a coagulant in water treatment processes. Research indicates that titanium sulfate flocculation is most effective within a pH range of 4 to 6, where it demonstrates superior performance compared to traditional coagulants like aluminum sulfate. The titanium flocs formed are denser and have a greater settling velocity, which enhances the removal of suspended particles from water .

Case Study: Coagulation Efficiency

- Study Focus : Comparison of titanium sulfate and aluminum sulfate in water treatment.

- Findings : Titanium sulfate flocculation resulted in negligible titanium concentrations in treated water, indicating effective particle removal without residual contamination .

Electrochemical Applications

This compound is also being explored for its use in electrochemical cells, particularly sodium-ion batteries. Studies have shown that titanium disulfide can enhance battery performance due to its layered structure, which facilitates lithium ion diffusion during charge-discharge cycles .

Case Study: Sodium-Ion Batteries

- Research : Investigated the reaction mechanisms of titanium disulfide in sodium-ion batteries.

- Results : The study revealed distinct structural phases during cycling, which contribute to improved battery performance and longevity .

Material Synthesis

The synthesis of this compound involves various chemical processes that can yield high-purity materials suitable for advanced applications. For instance, a patented process describes the production of titanium disulfide by reacting titanium tetrachloride with hydrogen sulfide in a controlled environment, optimizing conditions to minimize impurities .

Table 1: Synthesis Conditions for this compound

| Parameter | Optimal Value |

|---|---|

| Reaction Temperature | 400-600 °C |

| Reactor Type | Heated vertical tube |

| Residence Time | Controlled |

Nanotechnology and Material Science

Titanium disulfide has gained attention in nanotechnology due to its unique properties at the nanoscale. Research indicates that single-walled titanium disulfide nanotubes exhibit rapid lithium diffusion capabilities, making them promising candidates for next-generation battery technologies .

Case Study: Lithium Diffusion in Nanotubes

- Methodology : Density functional theory was used to model lithium mobility on titanium disulfide nanotubes.

- Findings : Lithium diffusion rates were found to be comparable to those on flat surfaces, suggesting potential for high-performance energy storage devices .

Environmental Applications

In addition to water treatment, this compound's ability to form stable complexes makes it useful for environmental remediation efforts. Its application as a coagulant can aid in the removal of heavy metals and organic pollutants from wastewater, contributing to cleaner water resources.

Table 2: Environmental Benefits of this compound

| Application | Benefit |

|---|---|

| Water Purification | Effective removal of contaminants |

| Wastewater Treatment | Reduction of heavy metals |

| Sludge Recovery | Potential recovery of valuable TiO2 particles |

Análisis De Reacciones Químicas

Sulfuric Acid Leaching of Rutile (TiO₂)

Reaction with concentrated sulfuric acid at elevated temperatures dissolves titanium dioxide to form titanyl sulfate:

Key Conditions :

-

Temperature : 30–50°C (optimal dissolution rate at 50°C).

-

Acid Concentration : 6–12 M H₂SO₄.

-

Time : 10–30 minutes to avoid reprecipitation of TiO₂.

From Titanium Tetrachloride (TiCl₄)

Reaction with sulfuric acid yields titanyl sulfate:

This method is industrially preferred for high-purity TiOSO₄ .

Hydrolysis in Aqueous Solutions

Titanyl sulfate hydrolyzes to hydrous titanium dioxide (TiO₂·nH₂O) and sulfuric acid:

Factors Influencing Hydrolysis :

-

Temperature : Accelerates hydrolysis above 50°C.

-

pH : Optimal at pH 1.5–2.5.

Thermal Decomposition

Heating TiOSO₄ produces titanium dioxide and sulfur trioxide:

Decomposition Pathway :

-

Stages : Loss of water (100–200°C) → Sulfur trioxide evolution (500–700°C).

Leaching Kinetics of Titanium in H₂SO₄

-

Rate Control : Chemical reaction at the particle surface (activation energy: 23.4 kJ/mol ) .

-

Particle Size : Smaller particles (<75 µm) enhance dissolution rates.

| Parameter | Effect on Ti Dissolution Rate |

|---|---|

| Temperature ↑ | Rate ↑ |

| Acid Concentration ↑ | Rate ↑ (plateau at 12 M) |

| Stirring Speed ↑ | Rate ↑ (reduces diffusion layer) |

Sensitivity to Moisture and Heat

-

Moisture : TiOSO₄ absorbs water, forming hydrates (e.g., TiOSO₄·2H₂O) .

-

Thermal Stability : Stable up to 300°C; decomposes fully by 700°C .

Redox Reactions

Titanium sulfates participate in redox processes, such as:

(Reduction in acidic media)

Pigment Production

Hydrous TiO₂ derived from TiOSO₄ is a precursor for titanium dioxide pigments (e.g., Rutile, Anatase) .

Catalysis and Batteries

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for titanium disulfate, and how can researchers ensure reproducibility in different laboratory settings?

- Methodological Answer: this compound synthesis typically involves sulfation of titanium precursors (e.g., TiO₂) using concentrated sulfuric acid under controlled temperature (80–120°C) and inert atmospheres. To ensure reproducibility, document reaction parameters (molar ratios, stirring rates, reflux duration) and validate purity via X-ray diffraction (XRD) and elemental analysis. Include step-by-step protocols in the main manuscript for key syntheses, with extended datasets (e.g., FTIR spectra, thermal stability profiles) in supplementary materials .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural and compositional properties?

- Methodological Answer: Pair XRD with Raman spectroscopy to confirm crystalline structure and sulfate bonding. Use inductively coupled plasma mass spectrometry (ICP-MS) for elemental quantification and high-performance liquid chromatography (HPLC) to detect residual sulfuric acid. For advanced purity assessment, combine thermogravimetric analysis (TGA) with differential scanning calorimetry (DSC) to monitor decomposition thresholds .

Q. How can researchers design experiments to assess this compound’s reactivity in aqueous environments?

- Methodological Answer: Conduct pH-dependent stability studies using buffered solutions (pH 2–12) and monitor sulfate ion release via ion chromatography. Pair kinetic data with computational modeling (e.g., density functional theory) to predict hydrolysis pathways. Include control experiments with titanium oxide analogs to isolate disulfate-specific behavior .

Advanced Research Questions

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound across heterogeneous reaction systems?

- Methodological Answer: Systematically vary substrate loading, solvent polarity, and catalyst surface area (BET analysis) to identify confounding variables. Use fractional factorial design to isolate dominant factors (e.g., Lewis acidity vs. sulfate mobility). Cross-reference with synchrotron-based X-ray absorption spectroscopy (XAS) to correlate activity with local coordination environments .

Q. How can in situ spectroscopic methods elucidate reaction intermediates in this compound-mediated oxidations?

- Methodological Answer: Implement operando FTIR or UV-vis spectroscopy in flow reactors to capture transient species (e.g., Ti-O-O-SO₃ intermediates). Combine with electron paramagnetic resonance (EPR) to detect radical intermediates. For time-resolved data, use stopped-flow systems coupled with rapid-freeze quenching for cryo-TEM analysis .

Q. What computational approaches are optimal for modeling this compound’s electronic structure and its implications for photocatalysis?

- Methodological Answer: Apply hybrid DFT (e.g., B3LYP) with plane-wave basis sets (VASP) to model bandgap engineering. Validate with experimental UV-vis diffuse reflectance spectra. For charge transfer dynamics, use time-dependent DFT (TD-DFT) or ab initio molecular dynamics (AIMD) to simulate photoexcitation pathways .

Q. How do lattice defects in this compound influence its ion-exchange capacity, and what experimental controls mitigate batch-to-batch variability?

- Methodological Answer: Quantify defect density via positron annihilation spectroscopy or high-resolution TEM. Correlate with ion-exchange capacity using Langmuir isotherm models. Standardize synthesis conditions (e.g., cooling rates, precursor purity) and implement statistical process control (SPC) charts for critical parameters .

Q. Data Analysis & Reporting

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer: Use nonlinear regression (e.g., Hill equation) to model EC₅₀ values. Apply false discovery rate (FDR) correction for multi-endpoint assays (e.g., oxidative stress, genotoxicity). Report confidence intervals and effect sizes using standardized formats (e.g., mean ± SEM, p < 0.05) .

Q. How should researchers present conflicting crystallographic data in publications while maintaining academic rigor?

- Methodological Answer: Compare datasets using Rietveld refinement residuals (χ²) and discuss discrepancies in space group assignments. Provide raw diffraction files in supplementary materials. If ambiguity persists, propose alternative structural models with occupancy refinements .

Q. Interdisciplinary Applications

Q. What methodologies enable the integration of this compound into hybrid materials for energy storage applications?

- Methodological Answer: Optimize composite synthesis via sol-gel or hydrothermal methods, incorporating conductive matrices (e.g., graphene oxide). Characterize charge-discharge cycles using galvanostatic testing and electrochemical impedance spectroscopy (EIS). Cross-validate with in situ Raman to track sulfate stability during cycling .

Comparación Con Compuestos Similares

Key Properties :

- CAS Number : 13693-11-3 (anhydrous) ; 27960-69-6 (solution form) .

- Molecular Weight : 239.9944 g/mol .

- Solubility : Highly soluble in water, forming acidic solutions.

Titanium(III) Sulfate (Ti₂(SO₄)₃)

Titanium(III) sulfate, a reduced form of titanium sulfate, exists as a purple solution in diluted sulfuric acid and is used primarily as a reducing agent in wastewater treatment and chemical synthesis .

Key Difference : The oxidation state dictates their reactivity and applications. Ti(IV) disulfate acts as an oxidizer in industrial processes, while Ti(III) sulfate facilitates reduction reactions .

Aluminum Sulfate (Al₂(SO₄)₃)

Aluminum sulfate is a widely used coagulant in water treatment and paper manufacturing. Unlike this compound, it lacks transition-metal redox activity.

| Property | This compound | Aluminum Sulfate |

|---|---|---|

| Metal Center | Titanium (transition metal) | Aluminum (main-group metal) |

| Redox Activity | Moderate (Ti⁴⁺/Ti³⁺) | None |

| Primary Use | Textile/pigment industries | Water purification, papermaking |

| Environmental Impact | Limited data | Low toxicity, widely regulated |

Structural Insight : this compound’s transition-metal center enables catalytic applications, whereas aluminum sulfate’s main-group chemistry favors ionic interactions in coagulation .

Estradiol Disulfate (C₁₈H₂₂O₈S₂)

Estradiol disulfate, an organic sulfate derivative, demonstrates bioactive properties, such as binding to kynurenine aminotransferase-II (KAT-II) with a steady-state affinity (KD = 5.05 × 10⁻⁶) .

| Property | This compound | Estradiol Disulfate |

|---|---|---|

| Structure | Inorganic, ionic | Organic, steroid-derived |

| Bioactivity | None | Binds to KAT-II, weak inhibition |

| Applications | Industrial processes | Biomedical research |

| Solubility | Water-soluble | Soluble in polar organic solvents |

Functional Contrast : this compound’s utility lies in materials science, while estradiol disulfate serves as a biochemical tool for studying enzyme interactions .

Ferric Sulfate (Fe₂(SO₄)₃)

Ferric sulfate shares similarities with this compound as a transition-metal sulfate but exhibits distinct redox behavior due to iron’s +3 oxidation state.

| Property | This compound | Ferric Sulfate |

|---|---|---|

| Metal Center | Ti⁴⁺ | Fe³⁺ |

| Color | Green or colorless | Yellow crystals or solution |

| Applications | Pigment modification | Etching, water treatment |

| Redox Role | Oxidizer | Oxidizer in acidic conditions |

Industrial Relevance : Both compounds are used in water treatment, but this compound’s niche lies in specialized industrial processes like flame retardancy .

Data Tables

Table 1. Comparative Physical Properties

| Compound | Molecular Formula | CAS Number | Density (g/cm³) | Solubility in Water |

|---|---|---|---|---|

| This compound | Ti(SO₄)₂ | 13693-11-3 | 2.71 (anhydrous) | Highly soluble |

| Titanium(III) Sulfate | Ti₂(SO₄)₃ | 10343-61-0 | 1.58 (solution) | Soluble |

| Aluminum Sulfate | Al₂(SO₄)₃ | 10043-01-3 | 2.67 | Highly soluble |

| Ferric Sulfate | Fe₂(SO₄)₃ | 10028-22-5 | 1.89 | Soluble |

Research Findings and Insights

- Synthetic Flexibility : this compound’s synthesis often involves sulfation of titanium precursors under controlled conditions, as seen in LCD dye production . In contrast, estradiol disulfate is synthesized via sulfation of estradiol hydroxyl groups for enhanced solubility and bioactivity .

- Environmental Impact : Titanium-based sulfates are less studied for ecotoxicity compared to aluminum or iron sulfates, which have well-established regulatory guidelines .

Métodos De Preparación

Synthesis of Titanium Disulfide (TiS₂)

Thio Sol–Gel Process

The thio sol–gel method, as described in foundational research, involves reacting titanium alkoxide with hydrogen sulfide (H₂S) at room temperature . This reaction forms a partially sulfidized alkoxide precursor through thiolysis, where alkoxy groups are displaced by sulfur-bearing thiol groups. Infrared spectroscopy and gas chromatography confirm the formation of intermediate alkoxy–thiol species, which undergo condensation–polymerization to release H₂S . Subsequent heat treatment in H₂S at ~700°C yields crystalline TiS₂, as validated by X-ray diffractometry (XRD) and scanning electron microscopy (SEM) .

Key Parameters

| Precursor | Reaction Temperature | Heat Treatment | Crystallinity | Morphology |

|---|---|---|---|---|

| Titanium alkoxide | 25°C | 700°C in H₂S | High | Layered structure |

This method’s advantage lies in its ability to produce high-purity TiS₂ with controlled layering, though the high-temperature annealing step may limit energy efficiency .

Atomic Layer Deposition (ALD)

A breakthrough in low-temperature synthesis was achieved using ALD, enabling phase-controlled growth of TiS₂ and TiS₃ nanolayers . By tuning deposition temperatures (100–200°C) and coreactants (H₂S gas or plasma), researchers selectively produced metallic TiS₂ or semiconducting TiS₃. H₂S gas at 100°C yielded TiS₂ with a growth rate of 0.16 nm per cycle, while H₂S plasma at the same temperature facilitated TiS₃ formation . Post-deposition annealing at 400°C in a sulfur-rich atmosphere enhanced TiS₃ crystallinity, as evidenced by photoluminescence at 0.9 eV .

Phase Control via ALD

| Coreactant | Temperature | Product | Electrical Resistivity | Bandgap |

|---|---|---|---|---|

| H₂S gas | 100°C | TiS₂ | Low (~10⁻³ Ω·cm) | Metallic |

| H₂S plasma | 100°C | TiS₃ | Semiconducting | 0.9 eV |

ALD’s precision in thickness control and low operational temperatures make it ideal for electronic applications, though scalability remains a challenge .

Synthesis of Titanyl Sulfate (TiOSO₄)

Acidification of Metatitanic Acid

A patented method outlines the preparation of TiOSO₄ by reacting metatitanic acid (H₂TiO₃) with concentrated sulfuric acid (40–70%) . The process involves:

-

Slurry Formation : Mixing H₂TiO₃ and H₂SO₄ in a 1:5–7 mass ratio to form a homogeneous slurry.

-

Oxidation : Adding an acidifying agent (sulfuric acid, 45% H₂O₂, and deionized water in 5:1:15 ratio) to enhance sulfation.

-

Crystallization : Seeding with TiOSO₄ crystals (<0.1 mm) at 50–150°C to initiate crystal growth.

-

Filtration : Isolating TiOSO₄ crystals via vacuum or centrifugal filtration .

Optimized Conditions

| Parameter | Range | Effect on Product |

|---|---|---|

| H₂SO₄ concentration | 40–70% | Higher purity, reduced byproducts |

| Crystallization T | 50–150°C | Larger crystal size, improved yield |

| Seed crystal size | <0.1 mm | Uniform morphology |

This method improves water solubility of TiOSO₄ by 30–40%, facilitating downstream applications like TiO₂ pigment production .

Hydrolysis Kinetics of TiOSO₄ Solutions

Recent studies on industrial TiOSO₄ solutions revealed hydrolysis kinetics critical for TiO₂ synthesis . Hydrolysis proceeds in three stages:

-

Induction Period : Slow nucleation of metatitanic acid.

-

Rapid Hydrolysis : First-order reaction with activation energy Eₐ = 147 kJ/mol.

Kinetic Parameters

| Stage | Rate Law | Eₐ (kJ/mol) | k₀ (min⁻¹) |

|---|---|---|---|

| Rapid Hydrolysis | First-order | 147 | 1.40 × 10¹⁸ |

Controlling temperature and solution concentration during hydrolysis ensures optimal particle size distribution for industrial TiO₂ .

Comparative Analysis of Methods

Energy Efficiency and Scalability

-

TiS₂ Synthesis : ALD offers low-temperature processing but requires vacuum systems, limiting large-scale use. The sol–gel method, while energy-intensive, is more scalable for bulk material production .

-

TiOSO₄ Synthesis : Acidification of metatitanic acid is industrially favored due to its simplicity and high yield, whereas hydrolysis kinetics studies enable process optimization .

Phase and Morphology Control

Propiedades

Número CAS |

13693-11-3 |

|---|---|

Fórmula molecular |

H2O4STi |

Peso molecular |

145.95 g/mol |

Nombre IUPAC |

sulfuric acid;titanium |

InChI |

InChI=1S/H2O4S.Ti/c1-5(2,3)4;/h(H2,1,2,3,4); |

Clave InChI |

HFDCVHDLKUZMDI-UHFFFAOYSA-N |

SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ti+4] |

SMILES canónico |

OS(=O)(=O)O.[Ti] |

Color/Form |

GREEN POWDER |

Key on ui other cas no. |

27960-69-6 13693-11-3 |

Números CAS relacionados |

27960-69-6 |

Vida útil |

SOLN HYDROLYZE READILY UNLESS PROTECTED FROM HEAT & DILUTION. /TITANIUM SULFATE MONOHYDRATE/ |

Solubilidad |

INSOL IN COLD OR HOT WATER; SOL IN DIL ACID; INSOL IN ALC, ETHER, CONCN SULFURIC ACID. |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.